molecular formula C22H25N7O3 B2773506 N-(4-bromo-2-fluorophenyl)-N'-(4-methoxy-2-phenylquinolin-6-yl)urea CAS No. 1111995-63-1

N-(4-bromo-2-fluorophenyl)-N'-(4-methoxy-2-phenylquinolin-6-yl)urea

Cat. No. B2773506
CAS RN: 1111995-63-1
M. Wt: 435.488
InChI Key: SFOWLXPAYHZRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-N'-(4-methoxy-2-phenylquinolin-6-yl)urea, commonly known as BF-MU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a urea derivative that has been synthesized through a specific method, and its unique chemical structure has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports of indole activity against various cancer cell lines. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against CCRF-CEM and MIA PaCa-2 cells, ranging from 328 to 644 nM. Further mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .

Histone Deacetylase (HDAC) Inhibition

The compound has also been explored as an intermediary for the construction of trithiocarbonates, which serve as HDAC inhibitors. HDACs play a crucial role in regulating gene expression, and their inhibition has therapeutic potential in cancer treatment. This avenue of research highlights the compound’s relevance in epigenetic modulation and potential as an anticancer agent .

Other Biological Activities

While anticancer and HDAC inhibition are prominent areas of study, it’s worth noting that indole derivatives often exhibit diverse biological activities. For instance, 3,5-bis(indolyl)-1,2,4-thiadiazoles have shown cytotoxicity against selected human cancer cell lines. Compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole demonstrated potent anticancer activity .

properties

IUPAC Name

3-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O3/c1-3-5-12-28(4-2)20-9-8-18-24-25-19(29(18)26-20)10-11-21-23-22(27-32-21)15-6-7-16-17(13-15)31-14-30-16/h6-9,13H,3-5,10-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOWLXPAYHZRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

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